

Revealing the Zika Virus RNA Interactome: Application of the COMRADES Method

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: The emergence of Zika virus (ZIKV) as a global health concern has underscored the need for a deeper understanding of its molecular biology to develop effective antiviral strategies. The Cross-linking of Matched RNAs and Deep Sequencing (COMRADES) method provides a powerful approach to elucidate the in-vivo RNA structure and interactions of the ZIKV genome within infected host cells. This document provides detailed application notes and protocols for applying the COMRADES method to study ZIKV RNA, enabling the identification of critical RNA structures and host-virus RNA interactions that can serve as novel therapeutic targets.

Introduction to COMRADES Technology

The COMRADES method is a high-throughput sequencing technique designed to capture RNA-RNA interactions within living cells.[1][2] It utilizes a psoralen-based crosslinking agent that intercalates into RNA duplexes and, upon UV irradiation, forms covalent bonds between interacting RNA strands.[1][3] These crosslinked RNA hybrids are then isolated, ligated, and sequenced, allowing for the identification of both intramolecular (RNA structure) and intermolecular (RNA-RNA interactions) contacts. A key innovation of COMRADES is the use of a clickable azide-modified psoralen, which facilitates two effective affinity purification steps, leading to a high yield of chimeric reads that represent RNA interactions.[1]



Application of COMRADES to Zika Virus RNA

The single-stranded RNA genome of Zika virus is known to fold into complex secondary and tertiary structures that are crucial for its replication, translation, and evasion of the host immune system.[4][5] Furthermore, the ZIKV RNA genome interacts with a variety of host cell RNAs, including non-coding RNAs (ncRNAs), to modulate viral replication and pathogenesis.[2][5]

The COMRADES method has been successfully applied to determine the complete in-vivo secondary structure of the ZIKV genome in infected human cells.[1][6] This has revealed the dynamic nature of the viral RNA, which exists as an ensemble of conformations.[1] Importantly, COMRADES has also identified numerous interactions between the ZIKV RNA and host ncRNAs, such as microRNAs (miRNAs), highlighting potential mechanisms of viral manipulation of host cellular processes.[1][2]

Key Findings from COMRADES Analysis of Zika Virus RNA

Application of the COMRADES method to ZIKV-infected cells has yielded several key insights:

- Dynamic Genome Structure: The ZIKV RNA genome is not static but exists in multiple conformations within the host cell, including both linear and circular forms.[7][8] COMRADES has enabled the mapping of long-range interactions responsible for genome cyclization, a critical step in flavivirus replication.[1]
- Host ncRNA Interactions: The ZIKV genome engages in specific interactions with a variety of human non-coding RNAs.[1][2] A notable example is the interaction with miR-21, a microRNA that has been shown to be pro-viral for other flaviviruses like Dengue virus.[1][3]
 [9]
- Identification of Novel Structural Elements: COMRADES has confirmed the presence of known functional RNA structures in the ZIKV genome and has also identified novel, previously uncharacterized structural elements that may play important roles in the viral life cycle.[1]

Quantitative Data Summary



The following tables summarize the quantitative data typically obtained from a COMRADES experiment on Zika virus RNA, based on published studies.[1][6]

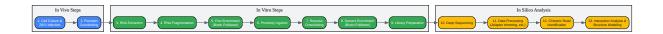
Data Metric	COMRADES Experiment	Control (No Crosslinking)
Total Sequencing Reads	~200 million	~200 million
Chimeric Reads (RNA-RNA interactions)	> 1.7 million	~4-fold lower
Percentage of Chimeric Reads	High	Low
Internation True	Description	Va. Sindiana

Interaction Type	Description	Key Findings
Intra-viral Interactions	Interactions within the ZIKV genome	Reveals secondary and tertiary structures, including cyclization loops.
Inter-viral Interactions	Interactions between different ZIKV genomes	Suggests potential for viral genome dimerization.[6]
Host-Virus Interactions	Interactions between ZIKV RNA and host RNAs	Identifies interactions with miRNAs (e.g., miR-21), tRNAs, and other ncRNAs.[1][2]

Experimental Workflow and Protocols

The following section provides a detailed, step-by-step protocol for applying the COMRADES method to study Zika virus RNA in cell culture.

Experimental Workflow Diagram





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COMRADES experimental workflow for Zika virus RNA analysis.

Detailed Experimental Protocols

- 1. Cell Culture and Zika Virus Infection
- Cell Line: Human cell lines susceptible to Zika virus infection, such as Huh7 or A549 cells.
- Virus Strain: A well-characterized Zika virus strain (e.g., PRVABC59).
- Infection: Infect cells at a multiplicity of infection (MOI) of 1-5.
- Incubation: Incubate infected cells for 24-48 hours post-infection to allow for viral replication.
- 2. In Vivo Psoralen Crosslinking
- Reagent: Psoralen-TEG-Azide (e.g., from Berry & Associates).
- Procedure:
 - Wash infected cells with phosphate-buffered saline (PBS).
 - $\circ~$ Incubate cells with 100-200 µg/mL of Psoralen-TEG-Azide in PBS for 10-15 minutes at 37°C.
 - Place the cells on ice and irradiate with 365 nm UV light for 10-20 minutes in a UV crosslinker.
- 3. Total RNA Extraction
- Lyse the crosslinked cells and extract total RNA using a standard method, such as TRIzol reagent or a commercial RNA extraction kit.
- 4. RNA Fragmentation
- Fragment the extracted RNA to an average size of 100-200 nucleotides using chemical or enzymatic methods.



5. First Enrichment of Crosslinked RNA

- This step utilizes the azide group on the psoralen for biotinylation via click chemistry.
 - Perform a click reaction to attach a biotin moiety to the azide group on the psoralencrosslinked RNA.
 - Enrich for biotinylated RNA using streptavidin-coated magnetic beads.

6. Proximity Ligation

- Ligate the ends of the crosslinked RNA fragments together using T4 RNA ligase. This
 creates a single chimeric RNA molecule from the two interacting fragments.
- 7. Reversal of Crosslinking
- Reverse the psoralen crosslinks by irradiating the sample with 254 nm UV light.
- 8. Second Enrichment of Chimeric RNA
- Perform a second round of enrichment using streptavidin beads to specifically isolate the ligated chimeric RNA molecules.
- 9. Library Preparation for Deep Sequencing
- Prepare a cDNA library from the enriched chimeric RNA using a standard library preparation kit for next-generation sequencing (e.g., Illumina).
- 10. Deep Sequencing
- Sequence the prepared library on a high-throughput sequencing platform.

Computational Analysis Protocol

- 11. Data Processing
- Adapter Trimming: Remove adapter sequences from the raw sequencing reads using tools like Cutadapt.



- Read Merging: Merge paired-end reads into single reads using a tool like PEAR.
- Duplicate Removal: Remove PCR duplicates based on unique molecular identifiers (UMIs) if they were used during library preparation.

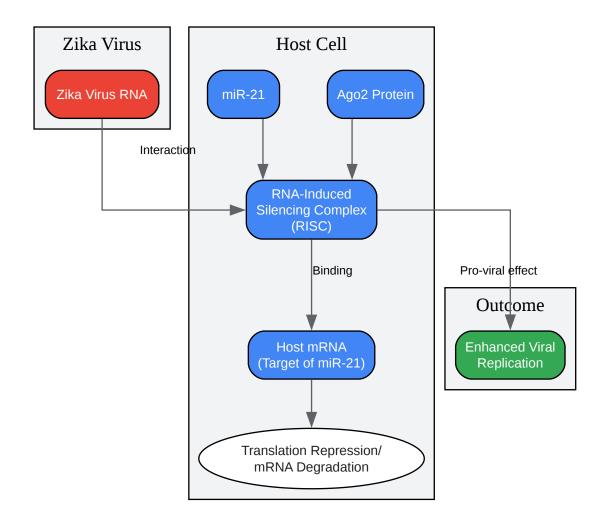
12. Chimeric Read Identification

- Use a specialized bioinformatics pipeline, such as hyb, to identify and map chimeric reads. [10]
- Mapping: The hyb pipeline typically uses an aligner like Bowtie2 to map the reads to a combined reference transcriptome containing both the human and Zika virus genomes.
- Chimera Calling:hyb identifies reads that map to two different locations as chimeric and reports the coordinates of the interacting fragments. A potential command could be:
- 13. Interaction Analysis and Structure Modeling
- Analyze the identified chimeric reads to generate RNA-RNA interaction maps.
- Use the interaction data as constraints for RNA secondary structure prediction algorithms (e.g., RNAstructure, ViennaRNA) to model the in-vivo structure of the Zika virus RNA genome.

Signaling Pathway and Logical Relationships

The interaction between the Zika virus RNA and host miR-21, as identified by COMRADES, represents a potential mechanism for viral manipulation of the host cell. The following diagram illustrates the hypothesized signaling pathway.





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Hypothesized pathway of ZIKV RNA and miR-21 interaction.

This pathway suggests that the Zika virus RNA may interact with the miR-21-loaded RISC complex.[11][12] This interaction could potentially sequester miR-21, preventing it from repressing its normal host target mRNAs. Some of these host targets may have antiviral functions, and their de-repression could lead to an environment more favorable for viral replication. Alternatively, the interaction might directly recruit cellular factors to the viral RNA that promote its stability or translation.[9]

Conclusion

The COMRADES method offers a robust and powerful platform for investigating the in-vivo RNA biology of Zika virus. By providing a detailed snapshot of the viral RNA structurome and



interactome, COMRADES can uncover novel regulatory mechanisms and identify promising new targets for the development of antiviral therapeutics. The protocols and application notes provided here serve as a comprehensive guide for researchers aiming to apply this cuttingedge technology to combat the threat of Zika virus.

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